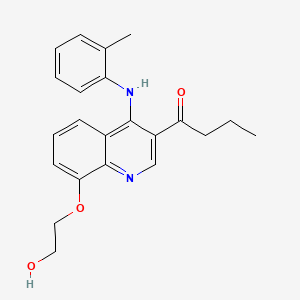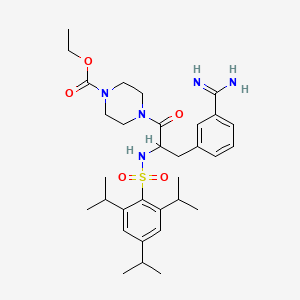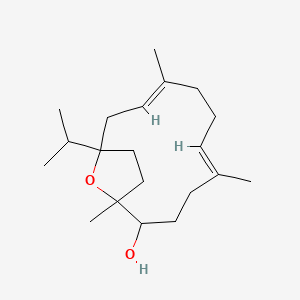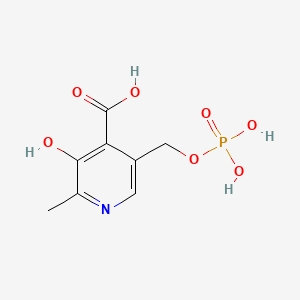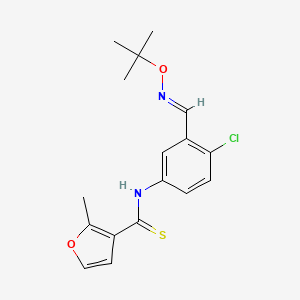
UC10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UC10 is a compound known for its role as a nonnucleoside inhibitor of HIV-1 reverse transcriptase. It has been studied for its potential clinical importance in treating HIV infections. The compound is part of a class of carboxanilides, which are known for their ability to inhibit the reverse transcriptase enzyme, a crucial component in the replication of the HIV virus .
準備方法
The synthesis of UC10 involves the preparation of carboxanilide derivatives. The synthetic route typically includes the reaction of aniline derivatives with carboxylic acid derivatives under specific conditions to form the carboxanilide structure.
化学反応の分析
UC10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
UC10 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a model compound to study the inhibition of reverse transcriptase enzymes.
Biology: The compound is used in biological assays to understand the mechanisms of HIV replication and inhibition.
Medicine: this compound has been investigated for its potential use in developing antiviral therapies for HIV infections.
Industry: While its industrial applications are limited, this compound’s role in research and development makes it valuable for pharmaceutical companies working on antiviral drugs
作用機序
UC10 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to the enzyme at a site distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition prevents the replication of the HIV virus, thereby reducing the viral load in infected individuals. The molecular targets of this compound include specific amino acid residues in the reverse transcriptase enzyme, which are crucial for its binding and inhibitory action .
類似化合物との比較
UC10 is part of a class of compounds known as carboxanilides, which include other inhibitors like UC38, UC84, and UC781. These compounds share a similar mechanism of action but differ in their potency and resistance profiles. For example:
UC38: Known for its shorter isopropylmethanoyl substituents, which affect its binding affinity.
UC84: The prototype compound, which has weaker inhibition against certain resistant strains.
UC781: Exhibits strong inhibition even against resistant strains, making it more potent than this compound in some cases
This compound’s uniqueness lies in its specific binding mode and the conformational changes it induces in the reverse transcriptase enzyme, which differ slightly from other carboxanilides.
特性
CAS番号 |
172998-57-1 |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+ |
InChIキー |
PLGIIOKXCKDKEU-VXLYETTFSA-N |
SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
異性体SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C |
正規SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
| 172998-57-1 | |
同義語 |
N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide UC 10 UC-10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


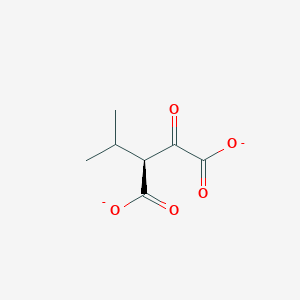
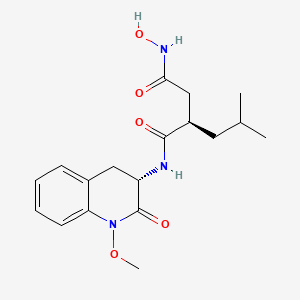
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)
![2-(4-acetylpiperazin-1-yl)-6-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(2-methylphenyl)-8,9-dihydro-7H-pyrimido[4,5-b][1,5]oxazocin-5-one](/img/structure/B1241734.png)
![[4-[(2R)-7-(2,2-Dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1241735.png)
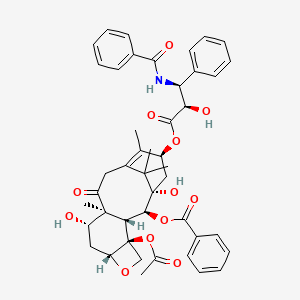
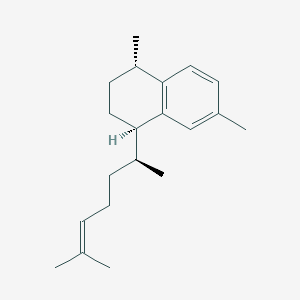
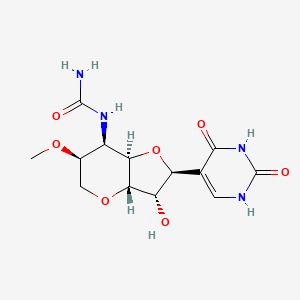
![9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol](/img/structure/B1241741.png)
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
